I-Azido-bwa844U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine is a complex organic compound with a unique structure that includes iodine, azide, phenethyl, propyl, and cyclopentyl groups attached to a xanthine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine typically involves multiple steps, starting with the preparation of the xanthine core The xanthine core can be synthesized through a series of reactions involving the condensation of appropriate precursors
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as chromatography and recrystallization would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The iodine and azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or deazidated compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its xanthine core.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The xanthine core is known to interact with adenosine receptors, which play a role in various physiological processes. The iodine and azide groups may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Iodo-4-azido)phenethyl-1-propylxanthine: Lacks the cyclopentyl group, which may affect its binding affinity and reactivity.
3-(3-Iodo-4-azido)phenethyl-8-cyclopentylxanthine: Lacks the propyl group, which may influence its solubility and pharmacokinetics.
3-(3-Iodo-4-azido)phenethyl-1-propylxanthine: Lacks both the propyl and cyclopentyl groups, which may significantly alter its properties.
Uniqueness
The presence of the cyclopentyl group in 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. Additionally, the combination of iodine and azide groups provides unique reactivity that can be exploited in various chemical reactions.
Eigenschaften
CAS-Nummer |
116370-33-3 |
---|---|
Molekularformel |
C21H24IN7O2 |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2 |
InChI-Schlüssel |
SNXXCTYQLMITSG-ONBQKKEBSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
Isomerische SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
Kanonische SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
Key on ui other cas no. |
116370-33-3 |
Synonyme |
3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine I-azido-BW A 844U I-azido-BW-A844U I-azido-BWA844U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.